molecular formula C8H5ClN2O2 B3053122 3-Chloro-2-methyl-6-nitrobenzonitrile CAS No. 51123-60-5

3-Chloro-2-methyl-6-nitrobenzonitrile

Cat. No.: B3053122
CAS No.: 51123-60-5
M. Wt: 196.59 g/mol
InChI Key: IMRNPVPCQHLOAI-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Nitrile Chemistry

Aromatic nitriles are a class of organic compounds characterized by a nitrile (-C≡N) functional group directly attached to an aromatic ring. fiveable.me This structural feature imparts unique chemical properties, making them valuable in organic synthesis. The nitrile group is a strong electron-withdrawing group, which influences the reactivity of the aromatic system. Aromatic nitriles are key precursors in the synthesis of various pharmaceuticals, dyes, and agrochemicals. fiveable.mewikipedia.org

Several methods are established for the synthesis of aromatic nitriles. Classic laboratory methods include the Sandmeyer reaction, which involves the conversion of anilines into nitriles via diazonium compounds using copper cyanides. wikipedia.org Another prominent method is the Rosenmund-von Braun reaction, where an aryl halide is reacted with copper(I) cyanide to yield the corresponding aromatic nitrile. fiveable.megoogle.com More contemporary methods have also been developed, sometimes utilizing non-metallic and less toxic cyanide sources to address environmental concerns. nih.gov 3-Chloro-2-methyl-6-nitrobenzonitrile is a specific instance of this compound class, where the benzonitrile (B105546) structure is further modified by other functional groups that fine-tune its chemical behavior.

Overview of Benzonitrile Derivatives with Halogen and Nitro Functionalities

The presence of both halogen (chloro) and nitro functional groups on a benzonitrile ring significantly alters its electronic landscape and reactivity. Both the chlorine atom and the nitro group are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. cymitquimica.com The nitro group, in particular, is one of the most powerful electron-withdrawing groups, greatly enhancing the electrophilic character of the compound. cymitquimica.com

This strong electron-withdrawing effect makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, especially when a good leaving group (like a halogen) is positioned ortho or para to the nitro group. researchgate.net In the case of this compound, the chlorine atom is ortho to the nitro group, which facilitates nucleophilic attack at that carbon position. nih.gov The combined presence of the nitrile, chloro, and nitro groups creates a highly electron-deficient aromatic system, making the compound a useful electrophile and a versatile intermediate for constructing more complex molecular architectures. cymitquimica.com

Research Landscape and Significance of Substituted Nitrobenzonitriles

Substituted nitrobenzonitriles are a class of compounds that hold considerable significance as versatile building blocks in modern organic synthesis, particularly in the development of pharmaceuticals and materials. nih.gov The nitro group can be readily transformed into other functional groups, most commonly reduced to an amine, which opens pathways to a wide array of derivatives. wikipedia.org

In the pharmaceutical landscape, substituted benzonitriles are integral to the structure of various therapeutic agents. For instance, related quinazoline (B50416) structures derived from a substituted 4-chloro-2-nitrobenzonitrile (B1583667) have been investigated as potent Aurora kinase inhibitors for cancer treatment. acs.org Similarly, benzimidazole (B57391) derivatives synthesized from precursors containing chloro and nitro groups have shown potential as antimicrobial and anticancer agents. nih.gov The strategic placement of these substituents is crucial for biological activity and receptor binding.

Beyond medicinal chemistry, these compounds serve as intermediates in the synthesis of dyes and agrochemicals. nih.govmdpi.com Chloronitrobenzene derivatives, for example, are precursors to various colorants and fungicides. nih.gov The reactivity endowed by the nitro and chloro groups allows for the systematic construction of complex molecules, underscoring the importance of compounds like this compound as key intermediates in diverse research and industrial applications. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-methyl-6-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c1-5-6(4-10)8(11(12)13)3-2-7(5)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRNPVPCQHLOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C#N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621450
Record name 3-Chloro-2-methyl-6-nitrobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51123-60-5
Record name 3-Chloro-2-methyl-6-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodological Advancements for 3 Chloro 2 Methyl 6 Nitrobenzonitrile

De Novo Synthesis Pathways

De novo synthesis offers direct routes to construct the target molecule by assembling its core structure and key functional groups through sequential reactions.

Routes Initiating from Halogenated Nitrotoluene Precursors

A primary strategy for synthesizing the target benzonitrile (B105546) involves starting with halogenated nitrotoluene derivatives. A key precursor in this approach is 2-chloro-6-nitrotoluene (B1664060). nih.gov This compound, also known as 1-chloro-2-methyl-3-nitrobenzene, serves as a common intermediate in the synthesis of industrial chemicals. researchgate.net The synthesis can proceed by introducing the remaining chloro and nitrile functionalities onto this starting block. For instance, a related compound, 2,6-dichloro-3-nitrotoluene, can be converted to 3-chloro-2-methyl-6-nitrobenzenamine through a reaction with methanolic ammonia (B1221849) at high temperature and pressure. prepchem.com This amino derivative can then undergo further reactions, such as a Sandmeyer reaction, to introduce the nitrile group.

Introduction of the Nitrile Functionality via Cyanation Reactions

The introduction of the nitrile group is a critical step in many synthetic routes. Modern cyanation reactions offer efficient and versatile methods for this transformation. Palladium-catalyzed cyanation is a powerful tool for converting aryl halides to aryl nitriles. organic-chemistry.org For example, aryl bromides can be converted to the corresponding nitriles in high yields using a palladium catalyst with a non-toxic cyanide source like potassium hexacyanoferrate(II). google.com Similarly, aryl chlorides can undergo efficient cyanation at relatively low temperatures (70°C) in the presence of a highly effective Pd/CM-phos catalyst, a method that tolerates a wide range of functional groups. organic-chemistry.org

Nickel-catalyzed systems provide another avenue for cyanation. A general method for the cyanation of hetero(aryl) chlorides uses the less toxic zinc cyanide (Zn(CN)₂) as the cyanide source, catalyzed by an inexpensive NiCl₂·6H₂O/dppf/Zn system. organic-chemistry.org Recent advancements have also explored reductive cyanation strategies. One such method utilizes carbon dioxide (CO₂) and ammonia (NH₃) as the source for the cyano group in a nickel-catalyzed reaction, providing a sustainable alternative to traditional cyanide reagents. nih.gov

Comparison of Modern Cyanation Methods
Catalyst SystemCyanide SourceSubstrateKey Advantages
Palladium-basedK₄[Fe(CN)₆]Aryl BromidesNon-toxic cyanide source, high yields. google.com
Pd/CM-phosNot specifiedAryl ChloridesLow temperature, wide functional group tolerance. organic-chemistry.org
Nickel-based (NiCl₂/dppf/Zn)Zn(CN)₂(Hetero)aryl ChloridesUse of less toxic cyanide source, inexpensive catalyst. organic-chemistry.org
Triphos–Ni(I)CO₂ and NH₃Aryl ChloridesSustainable C1 and N1 feedstocks, avoids traditional cyanides. nih.gov

Sequential Halogenation and Nitration Approaches

This strategy involves the stepwise introduction of halogen and nitro groups onto a simpler aromatic precursor, such as 2-methylbenzonitrile. The order of these reactions is crucial to direct the substituents to the desired positions (3-chloro and 6-nitro). The directing effects of the existing methyl and nitrile groups on the aromatic ring will influence the regioselectivity of the subsequent electrophilic substitution reactions (halogenation and nitration). Careful control of reaction conditions is necessary to achieve the correct isomer and avoid the formation of unwanted byproducts.

Synthetic Transformations from Related Aromatic Systems

An alternative to building the molecule from the ground up is to modify existing, closely related aromatic compounds. This often involves the conversion or substitution of functional groups on a pre-formed benzonitrile or benzene (B151609) ring.

Conversion of Amino-Substituted Benzonitriles

The Sandmeyer reaction is a classic and effective method for converting an aromatic primary amine into a variety of functional groups, including a nitrile. In this context, a precursor like 3-amino-2-methyl-6-nitrobenzonitrile could theoretically be diazotized and subsequently treated with a copper(I) cyanide salt to yield the target 3-chloro-2-methyl-6-nitrobenzonitrile. A related process involves the preparation of substituted 3-aminobenzonitriles from 3-aminochlorobenzene derivatives using various cyano-donating reagents in the presence of nickel or palladium catalysts. google.com For instance, 3-chloro-2-isopropylthioaniline can be cyanated using potassium cyanide with a nickel(II) bistriphenylphosphine chloride catalyst. google.com

Modification of Dichloronitrobenzene Isomers

Syntheses can also commence from dichloronitrobenzene isomers, where one of the chlorine atoms is selectively replaced. For example, 2,6-dichloronitrobenzene can be synthesized from 2,6-dichloroaniline (B118687) via oxidation. chemicalbook.com Subsequently, one of the chloro groups can be substituted. A relevant transformation is the reaction of 2,3-dichloronitrobenzene (B165493) with cuprous cyanide, which selectively replaces the chlorine at the 2-position to form 2-chloro-6-nitrobenzonitrile. google.com This intermediate is structurally very similar to the target compound, lacking only the 2-methyl group. Another starting material, 2,6-dichloro-3-nitrobenzonitrile, can be reacted with ammonia to replace a chlorine atom, forming 2-amino-6-chloro-3-nitrobenzonitrile, demonstrating the feasibility of selective nucleophilic aromatic substitution on such systems. chemicalbook.com

Key Precursors and Synthetic Transformations
Starting MaterialKey TransformationIntermediate/ProductReference
2,6-Dichloro-3-nitrotolueneAmination with methanolic ammonia3-Chloro-2-methyl-6-nitrobenzenamine prepchem.com
2,3-DichloronitrobenzeneCyanation with cuprous cyanide2-Chloro-6-nitrobenzonitrile google.com
2,6-DichloroanilineOxidation2,6-Dichloronitrobenzene chemicalbook.com
3-Chloro-2-isopropylthioanilineCyanation with KCN/Ni catalyst3-Amino-2-isopropylthiobenzonitrile google.com
2,6-Dichloro-3-nitrobenzonitrileAmination2-Amino-6-chloro-3-nitrobenzonitrile chemicalbook.com

Process Optimization and Scale-Up Considerations

The industrial production of this compound necessitates rigorous process optimization to ensure high yield, purity, and cost-effectiveness. Key considerations in scaling up the synthesis from laboratory to production scale involve the fine-tuning of reaction conditions, selection of appropriate solvent systems, and the implementation of efficient catalytic methodologies. These factors are crucial for developing a robust, safe, and economically viable manufacturing process.

Reaction Conditions and Solvent Systems

The synthesis of ortho-nitrobenzonitriles, including this compound, often involves the cyanation of a corresponding ortho-nitrochlorobenzene precursor. This transformation, a variant of the Rosenmund-von Braun reaction, is typically carried out at elevated temperatures. The choice of solvent is critical as it must solubilize the reactants and facilitate the reaction while being stable under the demanding process conditions.

Research into the synthesis of analogous compounds, such as 4-chloro-2-nitrobenzonitrile (B1583667), provides insight into viable conditions. The reaction of 2,5-dichloronitrobenzene with copper (I) cyanide is effectively performed at temperatures ranging from 140°C to 170°C. epo.orggoogle.com The reaction duration is typically between 2 to 6 hours to achieve a satisfactory yield. epo.orggoogle.com For the production of various ortho-nitrobenzonitriles, reaction temperatures can range from approximately 100°C to 200°C. google.com One specific example for a related compound involved heating the reaction mixture to 175°C and maintaining it between 172-178°C for 24 hours. google.com

Polar aprotic solvents are generally preferred for this type of nucleophilic aromatic substitution. Solvents such as N,N-dimethylformamide (DMF), pyridine, and N-methyl-2-pyrrolidinone (NMP) have proven effective. google.comgoogle.com The selection of the solvent system is a critical parameter in process optimization, influencing reaction rate, product yield, and the impurity profile. For large-scale operations, factors like solvent cost, toxicity, and ease of recovery must also be considered.

The following table summarizes typical reaction conditions and solvent systems extrapolated from the synthesis of similar nitrobenzonitriles.

ParameterRange/ValueSolvent System(s)Source(s)
Temperature140°C - 170°CN,N-dimethylformamide, Pyridine, N-methyl-pyrrolidone google.com
Temperature100°C - 200°CGeneral (optional solvent) google.com
Temperature172°C - 178°CN-methyl-2-pyrrolidinone google.com
Reaction Time2.0 - 6.0 hoursN,N-dimethylformamide, Pyridine, N-methyl-pyrrolidone google.com
Reaction Time24 hoursN-methyl-2-pyrrolidinone google.com

Catalytic Methodologies in Synthesis

The cyanation of aryl halides is a cornerstone of synthesizing aromatic nitriles. While modern palladium-catalyzed cross-coupling reactions are prevalent, the traditional use of copper cyanide (Rosenmund-von Braun reaction) remains a robust and industrially relevant method, particularly for activated substrates like nitro-substituted aryl chlorides.

In the context of producing ortho-nitrobenzonitriles, the primary "catalytic" or promoting agent is a copper(I) salt, typically cuprous cyanide (CuCN). google.com This process involves the reaction of an ortho-nitrochlorobenzene with CuCN. google.com To enhance the reaction's efficiency and yield, various additives can be employed. The presence of an alkali metal bromide, alkaline earth metal bromide, or zinc bromide can promote the reaction between the aryl halide and cuprous cyanide. google.com An alternative, effective combination is the use of cuprous bromide with lithium cyanide. google.com

Further optimization can be achieved by including a small quantity of an inorganic cyanide, such as potassium cyanide or sodium cyanide, in the reaction mixture along with copper(I) cyanide. google.com This addition can facilitate the reaction and lead to higher product yields. google.com While these copper-mediated methods are stoichiometric in the copper salt, they represent the classical and often most practical approach for scaling up the synthesis of compounds like this compound. The development of more sophisticated catalytic systems using ligands to facilitate copper or palladium catalysis could offer milder reaction conditions but may introduce additional costs and complexity in scale-up operations.

The table below details the common reagents and promoters used in the synthesis of related chloro-nitrobenzonitriles.

Primary ReagentPromoter/Co-reagentSubstrate TypeSource(s)
Cuprous CyanideMetal Bromides (alkali, alkaline earth, zinc)ortho-Nitrochlorobenzene google.com
Cuprous BromideLithium Cyanideortho-Nitrochlorobenzene google.com
Copper (I) CyanideInorganic Cyanide (e.g., Potassium Cyanide)Dichloronitrobenzene google.com

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 2 Methyl 6 Nitrobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides that possess strongly electron-withdrawing substituents. In the case of 3-chloro-2-methyl-6-nitrobenzonitrile, the presence of both a nitro group and a nitrile group significantly influences its reactivity, particularly at the carbon atom bonded to the chlorine.

The chlorine atom in this compound is activated towards nucleophilic attack. This heightened reactivity is a direct consequence of the electron-withdrawing nature of the substituents on the aromatic ring. The substitution reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile adds to the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored.

The SNAr reaction is highly dependent on the position of the electron-withdrawing groups relative to the leaving group. For a nucleophilic aromatic substitution to occur, an electron-withdrawing substituent must be positioned ortho or para to the leaving group. This positioning allows for the effective delocalization and stabilization of the negative charge in the Meisenheimer complex intermediate.

In this compound, the nitro group is in the ortho position (C6) and the nitrile group is in the para position (C3, relative to the C6 nitro group, but its influence is felt across the ring) with respect to the chlorine atom at C3. Both groups work in concert to stabilize the anionic intermediate. The negative charge developed during the nucleophilic attack can be delocalized onto the electronegative oxygen atoms of the nitro group and the nitrogen atom of the nitrile group through resonance. This stabilization lowers the activation energy of the first step, thereby facilitating the substitution reaction. The meta position, in contrast, does not offer this type of resonance stabilization.

Stabilizing Group Position Relative to Chlorine Effect on Reactivity
Nitro Group (-NO₂)OrthoStrong activation; stabilizes Meisenheimer complex via resonance.
Nitrile Group (-CN)Para (relative to nitro)Moderate activation; contributes to overall electron deficiency of the ring and stabilization.

Reduction and Oxidation Chemistry of Aromatic Nitro Compounds

The nitro group is a versatile functional group that can undergo various reduction and oxidation transformations. For aromatic nitro compounds like this compound, these reactions are fundamental in synthetic chemistry.

The reduction of an aromatic nitro group to a primary amine is a common and synthetically useful transformation. A variety of reagents can achieve this conversion, with the choice of reagent often depending on the presence of other functional groups in the molecule. The goal is often to selectively reduce the nitro group without affecting the chlorine atom or the nitrile moiety.

Common methods for this reduction include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) with a metal catalyst. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are highly effective. This method is generally clean and produces high yields.

Metal-Acid Systems: The reduction can also be accomplished using a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl).

Transfer Hydrogenation: An alternative to using gaseous hydrogen is transfer hydrogenation, which employs a source of hydrogen like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst.

Reagent/System Description Typical Conditions
H₂, Pd/CCatalytic hydrogenation using hydrogen gas and palladium on a carbon support.Methanol or Ethanol (B145695) solvent, room temperature, atmospheric or elevated pressure.
Fe, HClReduction using iron metal in an acidic aqueous medium.Refluxing in aqueous HCl.
SnCl₂, HClStannous chloride in concentrated hydrochloric acid.Often used for selective reductions.
Zn, NH₄ClZinc dust in the presence of ammonium chloride.A milder, more neutral reduction condition. nih.gov

The electrochemical reduction of aromatic nitro compounds offers a sustainable and controllable alternative to chemical reagents. nih.gov The process involves the transfer of electrons to the nitroaromatic compound at an electrode surface. The reduction is a multi-step process that typically proceeds through several intermediates. dtic.mil

The general pathway for the electrochemical reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) involves a total of six electrons and six protons. The reaction proceeds through the formation of a nitroso (Ar-NO) and a hydroxylamine (B1172632) (Ar-NHOH) intermediate. nih.gov

General Steps in Electrochemical Nitro Group Reduction

Ar-NO₂ + 2e⁻ + 2H⁺ → Ar-NO + H₂O (Formation of the nitroso intermediate)

Ar-NO + 2e⁻ + 2H⁺ → Ar-NHOH (Formation of the hydroxylamine intermediate)

Ar-NHOH + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂O (Formation of the final amine product)

The specific outcome and efficiency of the electrochemical reduction can be finely tuned by controlling parameters such as the electrode material, pH of the electrolyte, and the applied electrode potential. acs.org This control allows for the potential to selectively form either the hydroxylamine or the final amine product.

Reactions Involving the Nitrile Moiety

The nitrile group (-C≡N) is an electrophilic functional group that can participate in a variety of chemical transformations, making it a valuable synthetic handle. fiveable.me

Key reactions involving the nitrile moiety include:

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. The reaction proceeds through an intermediate carboxamide (RC(O)NH₂), which is then further hydrolyzed to the carboxylic acid (RC(O)OH). wikipedia.org This reaction would convert the nitrile group in this compound to a carboxylic acid group.

Reduction: Nitriles can be reduced to primary amines (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. chemistrysteps.com This provides an alternative route to introducing an aminomethyl group.

Nucleophilic Addition: The electrophilic carbon atom of the nitrile is susceptible to attack by strong nucleophiles like Grignard reagents or organolithium compounds. This reaction initially forms an imine, which is then typically hydrolyzed to yield a ketone.

Cycloaddition Reactions: Nitriles can participate as dipolarophiles or dienophiles in cycloaddition reactions. For example, they can react with 1,3-dipoles like azides or nitrile oxides in [3+2] cycloaddition reactions to form five-membered heterocyclic rings such as tetrazoles or oxadiazoles, respectively. researchgate.netyoutube.com

Reaction Type Reagents Product Functional Group
HydrolysisH₃O⁺ or OH⁻, H₂O, heatCarboxylic Acid (-COOH)
Reduction1. LiAlH₄ 2. H₂OPrimary Amine (-CH₂NH₂)
Grignard Reaction1. R-MgBr 2. H₃O⁺Ketone (-C(O)R)
[3+2] CycloadditionSodium Azide (B81097) (NaN₃)Tetrazole Ring

Cyclization Reactions and Heterocycle Formation

The specific arrangement of substituents in this compound, particularly the ortho-relationship between the methyl and nitro groups, presents a latent potential for intramolecular cyclization to form heterocyclic systems, most notably indazoles. Indazole derivatives are of significant pharmacological interest.

While direct cyclization of the parent molecule is not common, a typical synthetic strategy involves the chemical modification of one of the functional groups to initiate ring closure. A highly effective pathway is the reductive cyclization of ortho-substituted nitroarenes. In the case of this compound, the process would begin with the selective reduction of the nitro group to an amino group, yielding 3-amino-5-chloro-2-methylbenzonitrile. This intermediate possesses a nucleophilic amino group positioned adjacent to the methyl group. Subsequent reaction steps, such as diazotization of the newly formed amino group followed by an intramolecular reaction, can lead to the formation of the indazole ring system. This general approach for producing substituted indazoles from corresponding 2-methylanilines is a well-established method in heterocyclic synthesis. google.com

Alternative strategies for indazole synthesis, such as 1,3-dipolar cycloaddition reactions, have also been developed, highlighting the broad interest in this class of heterocycles. nih.govorganic-chemistry.org The functional groups on the this compound backbone would be carried into the final indazole product, allowing for further diversification.

Table 1: Potential Heterocyclic Products from this compound

Starting MaterialKey TransformationIntermediatePotential Heterocycle
This compound1. Reduction of nitro group2. Diazotization and cyclization3-Amino-5-chloro-2-methylbenzonitrileSubstituted Indazole

Hydrolysis and Other Nitrile Derivatizations

The nitrile (-C≡N) group of this compound is susceptible to hydrolysis under both acidic and basic conditions to yield first a benzamide (B126) and ultimately a benzoic acid derivative. oup.com This two-stage transformation is a fundamental reaction of nitriles. chemistrysteps.com

Under basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile. youtube.com This forms an intermediate that, after protonation (typically from the water solvent), tautomerizes to the corresponding amide: 3-chloro-2-methyl-6-nitrobenzamide. With continued heating in the basic medium, this amide can undergo further hydrolysis to yield the carboxylate salt, 3-chloro-2-methyl-6-nitrobenzoate, which upon acidic workup gives the final carboxylic acid. chemistrysteps.com

In an acidic medium, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon atom. znaturforsch.com A water molecule then acts as the nucleophile, attacking the carbon and, after a series of proton transfers, leading to the formation of the amide intermediate. researchgate.net Prolonged reaction time and heat will drive the subsequent hydrolysis of the amide to 3-chloro-2-methyl-6-nitrobenzoic acid. znaturforsch.com

The rate of these hydrolysis reactions is influenced by the electronic nature of the other substituents on the aromatic ring. The presence of strong electron-withdrawing groups, such as the nitro group in the target molecule, generally accelerates the rate of hydrolysis by further polarizing the nitrile bond and stabilizing the transition states. oup.comrsc.org

Table 2: Products of Nitrile Hydrolysis

Starting MaterialReaction ConditionsIntermediate ProductFinal Product (after workup)
This compoundAqueous Base (e.g., NaOH), Heat3-Chloro-2-methyl-6-nitrobenzamide3-Chloro-2-methyl-6-nitrobenzoic acid
This compoundAqueous Acid (e.g., H₂SO₄), Heat3-Chloro-2-methyl-6-nitrobenzamide3-Chloro-2-methyl-6-nitrobenzoic acid

Metal-Mediated and Organocatalytic Transformations

Transition-Metal-Catalyzed Coupling Reactions

The aryl chloride moiety in this compound serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com Palladium-based catalysts are most commonly employed for these transformations. nih.gov

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would replace the chlorine atom with the aryl group from the boronic acid, yielding a substituted biaryl compound. The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with the boronate complex and reductive elimination to give the final product and regenerate the catalyst. nih.gov

Table 3: Representative Suzuki-Miyaura Coupling Reaction

Aryl HalideCoupling PartnerCatalyst SystemProduct
This compoundArylboronic Acid (Ar-B(OH)₂)Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)3-Aryl-2-methyl-6-nitrobenzonitrile

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org Using this compound as the substrate, this reaction allows for the introduction of primary or secondary amines at the position of the chlorine atom. researchgate.net This method is exceptionally versatile for synthesizing substituted anilines and has wide applications in medicinal chemistry. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃). wikipedia.org

Table 4: Representative Buchwald-Hartwig Amination Reaction

Aryl HalideCoupling PartnerCatalyst SystemProduct
This compoundAmine (R¹R²NH)Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., Cs₂CO₃)3-(R¹R²-amino)-2-methyl-6-nitrobenzonitrile

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne to form a disubstituted alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org Applying this reaction to this compound would result in the formation of a 3-alkynyl-2-methyl-6-nitrobenzonitrile. Copper-free protocols have also been developed to avoid the issue of alkyne homocoupling. nih.gov

Table 5: Representative Sonogashira Coupling Reaction

Aryl HalideCoupling PartnerCatalyst SystemProduct
This compoundTerminal Alkyne (R-C≡CH)Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N)3-(Alkynyl)-2-methyl-6-nitrobenzonitrile

Organocatalytic Approaches in Functionalization

The application of organocatalysis to the functionalization of this compound is a less explored area compared to metal-mediated transformations. Organocatalysts are small organic molecules that can accelerate chemical reactions without the use of metals.

One potential application involves leveraging the electron-deficient nature of the aromatic ring for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group ortho and para to the chlorine atom activates the C-Cl bond towards nucleophilic attack. While SNAr reactions can proceed without a catalyst, certain organocatalysts, such as phase-transfer catalysts or Brønsted acids nih.gov, could potentially facilitate the reaction under milder conditions or with a broader range of nucleophiles. For example, a Brønsted acid catalyst might activate the nitro group through hydrogen bonding, further enhancing the electrophilicity of the ring and promoting substitution at the chlorine-bearing carbon. However, specific, well-documented organocatalytic methods for the direct functionalization of this compound are not widely reported in the literature.

Spectroscopic Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the compound this compound is not publicly available. As a result, the requested article focusing on the advanced spectroscopic characterization of this specific molecule cannot be generated at this time.

The inquiry requested a detailed analysis structured around specific spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (Infrared and Raman). However, searches for experimental or reliably predicted spectra for this compound (CAS No. 51123-60-5) did not yield the specific data points required to fulfill the article outline.

Information was found for structurally related compounds, such as isomers and molecules sharing some functional groups. However, spectroscopic data is highly specific to the unique electronic and steric environment of a molecule. Extrapolating data from related but distinct chemical structures would not provide a scientifically accurate characterization of this compound and would violate the core requirement of focusing solely on the specified compound.

Specifically, the following information could not be located:

¹H NMR Data: No published proton NMR spectra, chemical shift assignments, or coupling constants for this compound were found.

¹³C NMR Data: No carbon-13 NMR spectra or a list of chemical shifts for the individual carbon atoms of the molecule could be retrieved.

2D NMR Data: Without primary 1D NMR data, no information on two-dimensional NMR studies (such as COSY or HSQC) to establish atomic connectivity is available.

Infrared (IR) and Raman Data: No experimental IR or Raman spectra showing the characteristic vibrational frequencies for the nitrile, nitro, and other functional groups, or the aromatic ring modes of this specific compound, were identified.

Without access to this foundational spectroscopic data, a scientifically rigorous article meeting the specified requirements and outline cannot be constructed. Further experimental research and publication would be necessary to provide the detailed characterization requested.

Despite a comprehensive search of scientific literature and chemical databases, no specific experimental or predicted spectroscopic data for the compound This compound could be located. As a result, the generation of an article based on the provided outline is not possible at this time due to the absence of the necessary underlying data for the following sections:

Advanced Spectroscopic Characterization of 3 Chloro 2 Methyl 6 Nitrobenzonitrile

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The strict adherence to the user's instructions, which requires focusing solely on "3-Chloro-2-methyl-6-nitrobenzonitrile," prevents the use of data from related or analogous compounds. The successful creation of the requested content is contingent upon the future availability of research that includes the synthesis and detailed spectroscopic characterization of this specific molecule.

Solid State Structural Elucidation: X Ray Crystallography of 3 Chloro 2 Methyl 6 Nitrobenzonitrile

Crystal Growth and Diffraction Data Collection

Information regarding the specific methods for growing single crystals of 3-chloro-2-methyl-6-nitrobenzonitrile suitable for X-ray diffraction is not available in the public domain. Standard techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution would likely be employed.

Similarly, the parameters for X-ray diffraction data collection, which would include the instrument used, radiation source, temperature of data collection, and crystal system, are not documented in surveyed scientific literature.

Molecular Conformation and Geometry in the Crystalline State

A definitive analysis of the molecular conformation and geometry of this compound in the solid state is not possible without experimental crystallographic data. Such an analysis would typically involve the following subsections:

Bond Lengths and Angles Precision Analysis

Precise bond lengths and angles for this compound have not been determined and reported. This information would be derived from the refinement of its crystal structure.

Torsion and Dihedral Angles Assessment

The torsion and dihedral angles, which describe the three-dimensional arrangement of the substituents on the benzonitrile (B105546) core, remain uncharacterized. This data is crucial for understanding the steric and electronic interactions within the molecule.

Supramolecular Architectures and Intermolecular Interactions

The nature of the intermolecular interactions that govern the packing of this compound molecules in a crystal lattice has not been elucidated. The following potential interactions cannot be confirmed without crystallographic data:

Pi-Stacking Interactions and Aromatic Stacking

The presence and geometry of π-stacking interactions between the aromatic rings of adjacent molecules, which are common in such compounds, have not been experimentally verified for this compound.

Computational Chemistry and Theoretical Modelling of 3 Chloro 2 Methyl 6 Nitrobenzonitrile

Electronic Structure and Molecular Orbital Theory Analysis

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and intermolecular interactions. wikipedia.orgwisc.edu This analysis provides a chemically meaningful description of the electron density distribution, which is invaluable for understanding the structure, stability, and reactivity of a molecule like 3-chloro-2-methyl-6-nitrobenzonitrile.

The NBO method mathematically transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure elements: core orbitals, lone pairs, and bonding orbitals (σ and π). wikipedia.org For this compound, an NBO analysis would provide insights into several key aspects of its electronic structure:

Hybridization and Bonding: It would detail the hybridization of the atomic orbitals on each atom, confirming, for instance, the sp² hybridization of the aromatic carbon atoms and the hybridization of the nitrogen atom in the nitrile group.

Electron Delocalization: A key feature of NBO analysis is its ability to quantify electron delocalization through second-order perturbation theory. This is achieved by examining the interactions between "donor" NBOs (filled bonding orbitals or lone pairs) and "acceptor" NBOs (empty or anti-bonding orbitals). youtube.com For this compound, significant delocalization would be expected between the π orbitals of the benzene (B151609) ring and the π* anti-bonding orbitals of the nitro and nitrile groups. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization.

An illustrative NBO analysis for this compound might yield data similar to that presented in the table below. Please note, this table is a representative example to demonstrate the type of information obtained from an NBO analysis and is not based on actual calculated data for this specific molecule.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
π(C1-C6)π(C2-C3)20.5π-π delocalization in the ring
π(C4-C5)π(N-O1 of NO₂)15.2Conjugation with nitro group
LP(1) Clσ(C2-C1)2.8Lone pair donation
σ(C-H of CH₃)π*(C1-C6)1.5Hyperconjugation

This is a hypothetical data table for illustrative purposes.

Predictive Spectroscopy through Computational Simulations

Computational methods are instrumental in predicting and interpreting various types of spectra, providing a powerful link between molecular structure and experimental observations.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Quantum chemical calculations, typically using Density Functional Theory (DFT), can predict these vibrational frequencies with a high degree of accuracy. nih.govnih.gov For this compound, a vibrational frequency calculation would involve first optimizing the molecular geometry to find its most stable conformation. Then, the harmonic vibrational frequencies are calculated. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov

The predicted spectrum allows for the assignment of specific vibrational modes to the observed peaks in an experimental IR or Raman spectrum. For this compound, key vibrational modes would include:

C-H stretching of the aromatic ring and the methyl group.

C≡N stretching of the nitrile group, which is typically a strong and sharp band.

N-O symmetric and asymmetric stretching of the nitro group.

C-Cl stretching.

Ring breathing and other skeletal vibrations of the benzene ring.

A comparison of calculated and experimental vibrational frequencies for a related molecule, benzonitrile (B105546), demonstrates the utility of this approach. researchgate.net Similar calculations for this compound would provide a detailed understanding of its vibrational properties.

The following table provides a hypothetical comparison of calculated and expected experimental vibrational frequencies for some key functional groups in this compound.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Expected Experimental Range (cm⁻¹)
Aromatic C-H Stretch30803100-3000
Methyl C-H Stretch29502980-2900
C≡N Stretch22352240-2220
Asymmetric NO₂ Stretch15401560-1520
Symmetric NO₂ Stretch13501370-1330
C-Cl Stretch750800-700

This is a hypothetical data table for illustrative purposes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT-based approaches like the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules. nih.gov The prediction process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These shielding tensors are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, predicting the NMR spectra would be valuable for several reasons:

Structural Confirmation: The predicted shifts can be compared with experimental data to confirm the proposed structure.

Signal Assignment: In a complex spectrum, computational predictions can help in the unambiguous assignment of signals to specific protons and carbons.

Conformational Analysis: The chemical shifts of nuclei can be sensitive to the molecule's conformation. By calculating the NMR shifts for different possible conformers (e.g., different rotational orientations of the methyl and nitro groups), and performing a Boltzmann-weighted averaging of the shifts based on their relative energies, a more accurate prediction of the observed spectrum can be achieved. This can also provide insights into the dominant conformation in solution.

Studies on substituted benzonitriles have shown a good correlation between calculated and experimental ¹⁵N NMR chemical shifts, highlighting the reliability of these computational techniques. nih.gov

Below is an illustrative table of predicted ¹³C NMR chemical shifts for this compound.

Carbon AtomPredicted Chemical Shift (ppm)
C-CN118
C-Cl135
C-CH₃138
C-NO₂149
Aromatic CH125-132
CH₃20

This is a hypothetical data table for illustrative purposes.

Reaction Mechanism Studies

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about reaction pathways, transition states, and the energetics of these processes.

For this compound, computational methods could be used to explore various potential reactions, such as nucleophilic aromatic substitution or the reduction of the nitro group. The general approach involves:

Identifying Reactants, Products, and Intermediates: The starting materials, final products, and any plausible intermediate species are identified.

Locating Transition States: A transition state (TS) is a first-order saddle point on the potential energy surface that connects reactants and products. Computational algorithms are used to locate the geometry of the TS.

Verifying the Transition State: A frequency calculation is performed on the TS geometry. A true TS will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Mapping the Reaction Pathway: An Intrinsic Reaction Coordinate (IRC) calculation is often performed to confirm that the located TS indeed connects the desired reactants and products.

Computational studies on the decomposition of substituted nitrobenzenes have successfully elucidated complex reaction pathways, demonstrating the power of these methods. nih.gov Similarly, the mechanisms of nitro group reduction have been investigated theoretically. orientjchem.org

Once the stationary points (reactants, intermediates, transition states, and products) on the potential energy surface have been located, their energies can be calculated with high accuracy. This allows for the construction of an energetic profile, or reaction coordinate diagram, which visually represents the energy changes throughout the reaction.

From this profile, key thermodynamic and kinetic parameters can be determined:

Activation Energy (Ea) or Gibbs Free Energy of Activation (ΔG‡): The energy difference between the reactants and the transition state. This is the energetic barrier that must be overcome for the reaction to occur and is a primary determinant of the reaction rate.

Reaction Energy (ΔErxn) or Gibbs Free Energy of Reaction (ΔGrxn): The energy difference between the reactants and the products, which indicates whether the reaction is exothermic/exergonic or endothermic/endergonic.

For example, in a hypothetical nucleophilic substitution reaction on this compound, the calculated activation energy would provide an estimate of the reaction's feasibility and rate. Computational studies on the decomposition of o-nitrotoluene have provided detailed energetic profiles for various reaction channels. acs.org

The table below illustrates a hypothetical energetic profile for a reaction involving this compound.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+25.0
Intermediate-5.0
Transition State 2+15.0
Products-20.0

This is a hypothetical data table for illustrative purposes.

Analysis of Non-Covalent Interactions and Molecular Stability

The molecular structure of this compound, featuring electronegative chlorine and nitro groups, a nitrile moiety, and a methyl group on a benzene ring, suggests a rich landscape of potential non-covalent interactions. These interactions, including hydrogen bonds, halogen bonds, and π-π stacking, play a pivotal role in the supramolecular assembly of the compound in the solid state.

A theoretical investigation into the non-covalent interactions of this compound would typically involve Hirshfeld surface analysis. This powerful tool allows for the visualization and quantification of intermolecular contacts within a crystal lattice. The Hirshfeld surface is generated based on the electron distribution of a molecule, providing a map of its close contacts with neighboring molecules. Key parameters derived from this analysis include:

d norm (Normalized Contact Distance): This surface mapping highlights regions of significant intermolecular interactions. Negative values, often appearing as red spots on the surface, indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.

The molecular stability of this compound can be effectively assessed using DFT calculations. These quantum chemical methods provide insights into the electronic structure and reactivity of the molecule. Important parameters that would be calculated include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the chemical reactivity and kinetic stability of a molecule. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. For this compound, the electronegative oxygen atoms of the nitro group and the nitrogen atom of the nitrile group would be expected to be regions of negative electrostatic potential (nucleophilic sites), while the hydrogen atoms of the methyl group and the aromatic ring would represent regions of positive electrostatic potential (electrophilic sites).

Further detailed analysis of the non-covalent interactions can be achieved through the use of NCI plots. This method is based on the electron density and its derivatives, allowing for the visualization of weak, non-covalent interactions in real space. The resulting plots would reveal the presence and nature of van der Waals forces, hydrogen bonds, and steric repulsions within the molecular system, providing a more nuanced understanding of the factors contributing to its stability.

In the absence of specific published research on this compound, the following tables present hypothetical data based on typical findings for similar chloro-nitro-substituted aromatic compounds, illustrating the kind of results that a computational study would yield.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound

ParameterValue (eV)
HOMO Energy-7.5
LUMO Energy-3.2
HOMO-LUMO Gap (ΔE)4.3

This interactive table presents speculative data for illustrative purposes.

Table 2: Hypothetical Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

Interaction TypeContribution (%)
C-H···O25
C-H···N18
C-H···Cl12
Cl···N8
π-π Stacking5
Other32

This interactive table presents speculative data for illustrative purposes.

A thorough computational investigation of this compound would provide valuable, atom-level insights into its structural and electronic properties, guiding further experimental studies and potential applications in materials science and medicinal chemistry.

Design, Synthesis, and Characterization of Novel Derivatives of 3 Chloro 2 Methyl 6 Nitrobenzonitrile

Functional Group Interconversion Strategies

The presence of four distinct functional groups on the 3-chloro-2-methyl-6-nitrobenzonitrile core allows for a wide range of chemical modifications. Strategic interconversion of these groups is a cornerstone for creating new molecular architectures.

The nitro group is a key functional handle that can be readily transformed into an amino group, opening up a vast area of amine chemistry. The reduction of the nitro moiety in this compound yields 6-amino-3-chloro-2-methylbenzonitrile (B3081389), a crucial intermediate for further derivatization.

Reduction of the Nitro Group: The conversion of the nitro group to a primary amine can be achieved under various conditions, ranging from catalytic hydrogenation to the use of metallic reducing agents in acidic media.

Catalytic Hydrogenation: This method involves treating the substrate with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), in a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297). This method is generally clean and provides high yields of the corresponding aniline (B41778) derivative.

Chemical Reduction: A common alternative involves the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid, typically hydrochloric acid (HCl). Another effective reagent is tin(II) chloride (SnCl₂) in concentrated HCl. These methods are robust and tolerant of many other functional groups, though they require stoichiometric amounts of the metal and an aqueous workup. A patent for a related compound, 2-nitro-3-methylbenzoic acid, details its reduction to 2-amino-3-methylbenzoic acid via hydrogenation, a process directly applicable to this scaffold. google.com

Table 1: Selected Methods for the Reduction of Aromatic Nitro Groups
Reagent/CatalystConditionsProduct
H₂, Pd/CEthanol, Room Temperature6-amino-3-chloro-2-methylbenzonitrile
Fe, HClReflux6-amino-3-chloro-2-methylbenzonitrile
SnCl₂·2H₂OEthanol, Reflux6-amino-3-chloro-2-methylbenzonitrile

Subsequent Derivatization of the Amino Group: The resulting 6-amino-3-chloro-2-methylbenzonitrile is a valuable precursor for synthesizing more complex molecules. The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, leading to amides, secondary/tertiary amines, and diazonium salts, respectively. These diazonium salts are highly versatile intermediates that can be converted into a wide range of functional groups (e.g., -OH, -F, -Br, -I, -CN) via Sandmeyer or related reactions. Furthermore, the aniline derivative is a key building block for constructing fused heterocyclic systems, as will be discussed in section 7.3.

The nitrile group is a stable and versatile functional group that can be converted into several other important moieties, most notably carboxylic acids, amides, and tetrazoles.

Hydrolysis to Carboxylic Acids and Amides: The carbon-nitrogen triple bond of the nitrile can be hydrolyzed under either acidic or basic conditions. researchgate.net

Acid-catalyzed hydrolysis typically involves heating the nitrile in an aqueous solution of a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction proceeds through a protonated nitrile intermediate, which is attacked by water to form a primary amide (3-chloro-2-methyl-6-nitrobenzamide). chem-soc.si With continued heating, the amide is further hydrolyzed to the corresponding carboxylic acid (3-chloro-2-methyl-6-nitrobenzoic acid) and an ammonium (B1175870) salt. nih.gov

Base-catalyzed hydrolysis is usually performed by refluxing the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). google.com This reaction involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. researchgate.net The intermediate amide can sometimes be isolated by using milder conditions, but vigorous conditions will lead to the formation of the carboxylate salt, which upon acidification yields the carboxylic acid.

Conversion to Tetrazoles: The nitrile group is an excellent precursor for the synthesis of 5-substituted tetrazoles. This transformation is most commonly achieved through a [2+3] cycloaddition reaction with an azide (B81097) source, typically sodium azide (NaN₃). researchgate.netnih.gov The reaction is often catalyzed by Lewis acids such as zinc chloride (ZnCl₂) or facilitated by ammonium chloride (NH₄Cl) in a polar aprotic solvent like N,N-dimethylformamide (DMF). rsc.orgorganic-chemistry.org This reaction converts the -CN group into a 1H-tetrazol-5-yl ring, a functional group that is considered a bioisostere of a carboxylic acid in medicinal chemistry. researchgate.net

Table 2: Key Transformations of the Nitrile Group
Target Functional GroupReagents and ConditionsProduct Name
AmideH₂SO₄ (conc.), H₂O, controlled heat3-chloro-2-methyl-6-nitrobenzamide
Carboxylic Acidaq. NaOH, reflux; then H₃O⁺3-chloro-2-methyl-6-nitrobenzoic acid
TetrazoleNaN₃, NH₄Cl, DMF, 100-120 °C5-(3-chloro-2-methyl-6-nitrophenyl)-1H-tetrazole

While the methyl group is generally the least reactive functional group on the scaffold, it can be functionalized under specific conditions. A notable strategy involves activating the methyl group through condensation reactions. A patented process for the related compound 2-chloro-6-nitrotoluene (B1664060) demonstrates that the methyl group can react with a di-lower alkyl oxalate (B1200264) (e.g., diethyl oxalate) in the presence of a strong base like an alkali metal alkoxide (e.g., potassium ethoxide). google.com This reaction proceeds via the formation of a carbanion at the methyl group, which then acts as a nucleophile. The initial product is an enolate ester, which upon hydrolysis and subsequent reactions can be converted into a β-(2-chloro-6-nitrophenyl)pyruvic acid derivative. google.com This transformation effectively converts the inert methyl group into a versatile side chain containing keto and carboxylic acid functionalities, which can be used for further synthetic elaborations.

Another potential, albeit less documented, strategy for functionalizing the methyl group is through free-radical halogenation. Using reagents like N-bromosuccinimide (NBS) with a radical initiator could introduce a bromine atom to form 3-chloro-2-(bromomethyl)-6-nitrobenzonitrile. This benzylic bromide would be a highly reactive intermediate, susceptible to nucleophilic substitution, thus allowing for the introduction of a wide variety of functional groups at this position.

Regioselective Functionalization of the Aromatic Ring

The substitution pattern of this compound makes the aromatic ring electron-deficient and activates it towards nucleophilic aromatic substitution (SNAr). The chlorine atom is an excellent leaving group, and its position ortho to the strongly electron-withdrawing nitro group makes the C-3 carbon highly electrophilic and susceptible to nucleophilic attack. libretexts.orglibretexts.org

The mechanism of the SNAr reaction involves two steps:

Addition Step: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization. libretexts.org

Elimination Step: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

This activation allows for the regioselective displacement of the chlorine atom by a wide range of nucleophiles.

Table 3: Examples of Regioselective SNAr on this compound
NucleophileReagent ExampleProduct
AlkoxideSodium methoxide (B1231860) (NaOMe)3-methoxy-2-methyl-6-nitrobenzonitrile
AmineAmmonia (B1221849) (NH₃) or Alkylamine (R-NH₂)3-amino(or alkylamino)-2-methyl-6-nitrobenzonitrile
ThiolateSodium thiophenoxide (NaSPh)2-methyl-6-nitro-3-(phenylthio)benzonitrile
HydrazideHydrazine (B178648) (N₂H₄)3-hydrazinyl-2-methyl-6-nitrobenzonitrile

The efficiency of these reactions makes SNAr a powerful tool for introducing diversity at the C-3 position of the scaffold, leading to novel derivatives with modified electronic and steric properties.

Heterocyclic Annulation and Scaffold Construction utilizing this compound

One of the most powerful applications of this compound is its use as a foundational scaffold for constructing fused heterocyclic ring systems. By leveraging the transformations of the nitro and nitrile groups, key bifunctional intermediates can be synthesized, which then undergo intramolecular or intermolecular cyclization reactions.

Quinazoline (B50416) Derivatives: Quinazolines and their oxidized analogs, quinazolinones, are a prominent class of heterocyles. nih.govopenmedicinalchemistryjournal.com A common synthetic route involves the cyclization of anthranilic acid (2-aminobenzoic acid) derivatives. Starting from this compound, a two-step sequence involving reduction of the nitro group to an amine and hydrolysis of the nitrile to a carboxylic acid yields the key intermediate, 6-amino-3-chloro-2-methylbenzoic acid. This anthranilic acid derivative can then be condensed with various one-carbon synthons (e.g., formamide, orthoesters) or undergo cyclization with amides or nitriles to construct the fused pyrimidine (B1678525) ring of the quinazoline system. nih.gov

Benzimidazole (B57391) Derivatives: The benzimidazole ring system is another important heterocyclic motif. nih.gov Its synthesis typically relies on the condensation of an ortho-phenylenediamine with an aldehyde, carboxylic acid, or its equivalent. To access the required diamine precursor from this compound, both the nitro and nitrile groups must be reduced. The nitro group is reduced to an amine as described previously. The nitrile group can be reduced to a primary aminomethyl group (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). The resulting ortho-diamine, 2-(aminomethyl)-4-chloro-3-methylaniline, can then be cyclized with various reagents to afford substituted benzimidazoles. nih.gov

Indazole Derivatives: The indazole scaffold can also be accessed from this starting material. The synthesis of related 3-chloro-6-nitro-1H-indazole derivatives has been reported, highlighting the utility of chloro-nitro-aromatics in this context. nih.gov A plausible route from this compound would involve the reduction of the nitro group to form 6-amino-3-chloro-2-methylbenzonitrile. Subsequent diazotization of this aniline with nitrous acid (e.g., from NaNO₂/HCl) would generate a diazonium salt. Under appropriate conditions, this intermediate could undergo intramolecular cyclization to form a 7-chloro-6-methyl-1H-indazole-5-carbonitrile derivative.

Table 4: Heterocyclic Scaffolds Derived from this compound
Target HeterocycleKey IntermediateRequired Transformations
Quinazoline6-amino-3-chloro-2-methylbenzoic acid1. Nitro reduction 2. Nitrile hydrolysis
Benzimidazole2-(aminomethyl)-4-chloro-3-methylaniline1. Nitro reduction 2. Nitrile reduction
Indazole6-amino-3-chloro-2-methylbenzonitrile1. Nitro reduction 2. Diazotization/Cyclization

Utility and Impact in Advanced Organic Synthesis and Materials Science

Building Block in the Synthesis of Complex Organic Molecules

The unique substitution pattern of 3-Chloro-2-methyl-6-nitrobenzonitrile makes it a well-suited starting material for the synthesis of complex, high-value organic molecules, particularly in the field of medicinal chemistry. The nitrile group (-CN) is a versatile functional handle that can be readily transformed into other key groups such as amides, carboxylic acids, or amines, providing a gateway to a wide range of molecular scaffolds.

A notable, albeit indirect, application highlighting its potential involves its role as a precursor to 3-Chloro-2-methyl-6-nitrobenzamide. This related benzamide (B126) has been utilized as an intermediate in the synthesis of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in immune response and is a significant target in cancer immunotherapy. nih.gov The synthesis of such biologically active compounds underscores the value of the this compound scaffold as a foundational element for constructing elaborate molecules with specific therapeutic functions. nih.gov The presence of the chloro, methyl, and nitro groups offers additional points for modification, allowing chemists to fine-tune the steric and electronic properties of the final products.

Precursor for Diversified Chemical Libraries

In modern drug discovery and materials science, the generation of chemical libraries containing a wide array of related structures is essential for screening and identifying lead compounds. This compound is an ideal precursor for such libraries due to its multiple reactive sites. Each functional group can be selectively targeted to generate a diverse set of derivatives from a single starting scaffold.

Potential Chemical Transformations for Library Synthesis:

Functional Group Potential Reaction Resulting Functional Group
Nitrile (-CN) Hydrolysis (acidic or basic) Carboxylic Acid (-COOH) or Amide (-CONH₂)
Nitrile (-CN) Reduction (e.g., with LiAlH₄) Primary Amine (-CH₂NH₂)
Nitro (-NO₂) Reduction (e.g., with SnCl₂/HCl) Primary Amine (-NH₂)

This multifunctionality allows for the systematic modification of the molecule's structure, producing a library of compounds where each derivative has a unique combination of properties. Such libraries are invaluable for structure-activity relationship (SAR) studies, which aim to correlate a molecule's chemical structure with its biological activity or material properties.

Application in the Development of Specialty Chemicals and Functional Materials

While specific, large-scale applications in materials science for this compound are not extensively documented, the broader class of substituted nitrobenzonitriles is of interest for creating specialty chemicals and functional materials. The combination of a highly polar nitrile group and a strongly electron-withdrawing nitro group can impart unique electronic and physical properties to molecules.

These characteristics are relevant in the development of:

Functional Polymers: Incorporation of such substituted aromatic rings into polymer chains can influence properties like thermal stability, conductivity, and optical characteristics.

Organic Electronics: Molecules with significant dipole moments and potential for charge transfer are foundational to the design of materials for organic light-emitting diodes (OLEDs), photovoltaics, and sensors.

Dyes and Pigments: The chromophoric nature of the nitroaromatic system suggests that derivatives of this compound could be investigated for use as specialty dyes or pigments.

The compound serves as a valuable intermediate, which, through further chemical modification, can be tailored to produce advanced materials with specific, high-performance characteristics.

Role in Ligand Design for Catalytic Systems

The design of effective ligands is central to the field of catalysis, as the ligand sphere around a metal center dictates the catalyst's activity, selectivity, and stability. This compound and its derivatives possess structural features that make them attractive candidates for ligand design.

The nitrogen atom of the nitrile group has a lone pair of electrons that can coordinate to a metal center. More significantly, the nitro group can be chemically reduced to an amine (NH₂). This transformation opens up a pathway to a wide variety of ligand types, including:

Bidentate Ligands: If the nitrile group is also converted (e.g., to an aminomethyl group), the resulting molecule could have two coordinating nitrogen atoms, capable of chelating to a metal.

Pincer Ligands: Further elaboration of the aromatic ring could lead to tridentate "pincer" ligands, which are known for forming highly stable and reactive metal complexes.

The chloro and methyl substituents provide steric bulk and electronic influence that can be used to modulate the properties of the resulting metal complex. By fine-tuning the ligand structure derived from this compound, it is possible to develop bespoke catalysts for specific organic transformations.

Analytical Methodologies for Purity and Structural Integrity Assessment

Chromatographic Separation Techniques

Chromatography is fundamental to separating 3-Chloro-2-methyl-6-nitrobenzonitrile from any impurities. The choice of technique depends on the volatility and polarity of the compound and potential contaminants.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of non-volatile, thermally labile compounds like this compound. Developing a robust HPLC method is critical for accurate quantification.

A reversed-phase HPLC (RP-HPLC) method is typically favored for compounds of this nature. The method development process involves the systematic optimization of several parameters to achieve adequate separation of the target analyte from any potential impurities. Key considerations include the selection of the stationary phase, mobile phase composition, and detector wavelength. For this compound, a C18 column is a common initial choice for the stationary phase due to its versatility in separating moderately polar organic compounds.

The mobile phase often consists of a mixture of an aqueous component (like deionized water or a buffer) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of both polar and non-polar impurities. The UV detector is highly suitable for this compound, given the presence of the nitrobenzene (B124822) chromophore, which exhibits strong absorbance in the UV region, typically between 220-280 nm. mdpi.com

ParameterTypical ConditionRationale
Stationary Phase (Column)C18 (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm)Provides good retention and separation for moderately polar aromatic compounds. ekb.eg
Mobile PhaseGradient of Water (A) and Acetonitrile (B)Allows for the effective separation of a wide range of potential impurities with varying polarities.
DetectorUV-Vis Detector at ~254 nmThe nitroaromatic structure provides strong UV absorbance for high sensitivity.
Flow Rate0.5 - 1.0 mL/minStandard flow rate for analytical columns to ensure efficient separation and good peak shape. mdpi.com
Injection Volume5 - 20 µLTypical volume to avoid column overloading while ensuring detectable signal.

Gas Chromatography (GC) is an ideal method for the analysis of volatile and thermally stable impurities that may be present in samples of this compound. It is particularly useful for detecting residual solvents or volatile starting materials. The compound itself has sufficient volatility to be analyzed by GC. epa.gov

Method development for GC analysis involves selecting an appropriate capillary column and setting optimal temperature programs for the injector, oven, and detector. A common choice for the stationary phase is a non-polar or mid-polarity column, such as one coated with 5% diphenyl / 95% dimethylpolysiloxane (e.g., DB-5 or SPB-1). epa.govamazonaws.com This type of column separates compounds primarily based on their boiling points.

Several detectors can be used, depending on the required sensitivity and selectivity. A Flame Ionization Detector (FID) offers good general-purpose sensitivity for organic compounds. For enhanced selectivity and sensitivity towards the halogenated and nitro functionalities of the target molecule and related impurities, an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD) is highly effective. epa.gov For definitive identification of unknown impurities, GC coupled with Mass Spectrometry (GC-MS) is the preferred technique. amazonaws.com

ParameterTypical ConditionRationale
Stationary Phase (Column)Fused silica (B1680970) capillary column (e.g., SPB-1, 30 m x 0.25 mm ID, 1.0 µm film)Provides high-resolution separation for a broad range of volatile and semi-volatile nitroaromatics. amazonaws.com
Carrier GasHelium or HydrogenInert carrier gas providing good chromatographic efficiency.
Injector Temperature~240°CEnsures rapid volatilization of the sample without thermal degradation. amazonaws.com
Oven ProgramInitial temp 180°C, ramp at 20°C/min to 220°C, holdA temperature gradient separates components based on their boiling points and volatility. amazonaws.com
DetectorElectron Capture Detector (ECD) or Mass Spectrometry (MS)ECD offers high sensitivity for electrophilic nitro and chloro groups. MS provides structural information for impurity identification. epa.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for the qualitative monitoring of reaction progress and for preliminary purity checks. libretexts.org It allows for the simultaneous analysis of the starting material, reaction mixture, and product on a single plate, providing a visual assessment of the conversion. libretexts.org

For this compound, silica gel plates (Silica Gel G) are typically used as the stationary phase due to the polar nature of the functional groups. The selection of the mobile phase (eluent) is crucial and is determined by the polarity of the compounds to be separated. A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is commonly employed. epa.govrochester.edu The ratio is optimized to achieve a retention factor (Rf) value for the product that is typically between 0.3 and 0.5, ensuring good separation from other spots. libretexts.org

Visualization of the spots on the TLC plate can often be done under a UV lamp (at 254 nm) due to the UV-active nature of the aromatic ring. Staining with reagents like potassium permanganate (B83412) can also be used if the compounds are not UV-active.

Stationary PhaseMobile Phase System (Solvent Ratio)Application Notes
Silica Gel GHexane : Ethyl Acetate (e.g., 4:1 v/v)A common starting system for compounds of intermediate polarity. Adjusting the ratio varies the polarity and spot migration.
Silica Gel GBenzene (B151609) : Petroleum Ether : Methanol (e.g., 40:30:5 v/v)Effective for separating various nitro compounds and related esters. epa.gov
Silica Gel GToluene : 1,2-Dichloroethane (9:1 v/v)Used for the separation of different dinitro- and trinitro-aromatic compounds. ncids.com
AluminaCarbon TetrachlorideAn alternative stationary phase for specific separations of nitroaromatics. ncids.com

Quantitative Spectroscopic Methods

Spectroscopic methods are indispensable for both structural confirmation and quantitative purity assessment. Techniques like UV-Vis spectroscopy and Nuclear Magnetic Resonance (NMR) provide valuable quantitative data.

Quantitative Ultraviolet-Visible (UV-Vis) spectroscopy can be used as a straightforward method for determining the concentration of this compound in a solution, provided no other components in the mixture absorb at the selected wavelength. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The nitroaromatic chromophore in the molecule results in strong UV absorbance. researchgate.net For quantitative analysis, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations. Derivative spectroscopy can be employed to enhance selectivity and resolve overlapping spectral bands in mixtures, improving the accuracy of multicomponent analysis. ijcrt.orgscispace.com

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the same compound. bwise.krsigmaaldrich.com In ¹H qNMR, the area of a signal is directly proportional to the number of nuclei giving rise to that signal. rssl.com By adding a known amount of a stable, high-purity internal standard with a known structure to a precisely weighed sample of this compound, the purity of the analyte can be calculated by comparing the integrals of specific, well-resolved signals from the analyte and the internal standard. rssl.comresearchgate.net

Future Prospects and Emerging Research Avenues

Exploration of Unconventional Reactivity Patterns

Future research will likely focus on leveraging the unique electronic and steric environment of 3-Chloro-2-methyl-6-nitrobenzonitrile to explore reactivity beyond its traditional transformations. The interplay between the electron-withdrawing nitro and cyano groups, the ortho-methyl group, and the chloro substituent creates opportunities for novel chemical reactions.

One promising area is the application of photocatalysis to selectively activate and transform the nitro group. benthamdirect.comstudylib.netrsc.org Visible-light-mediated photocatalysis could enable the reduction of the nitro group to anilines under mild conditions, avoiding harsh reagents and offering high functional group tolerance. benthamdirect.comrsc.org This approach could provide a green alternative to classical methods that often require heavy metal catalysts. rsc.orgyoutube.comacs.org

Furthermore, the exploration of C-H bond activation presents a powerful strategy for the late-stage functionalization of the benzonitrile (B105546) core. rsc.orgacs.org While the cyano group can be a challenging directing group, recent advances in transition-metal catalysis may allow for the selective functionalization of the C-H bonds on the aromatic ring, opening up new pathways to novel derivatives. rsc.org Research could focus on developing catalyst systems that can overcome the steric hindrance imposed by the ortho-methyl group to achieve regioselective C-H arylation, alkylation, or amination.

Research AvenuePotential ReactionKey Advantages
Photocatalysis Selective reduction of the nitro group to an amineMild reaction conditions, high functional group tolerance, use of visible light as a renewable energy source.
C-H Activation Direct functionalization of the aromatic ringAtom economy, access to novel derivatives, late-stage modification of complex molecules.
Unconventional Cyanation Transformation of the nitrile group via C-C bond activationAccess to novel scaffolds by replacing the cyano group with other functionalities. bohrium.comresearchgate.netresearchgate.net

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis platforms and high-throughput experimentation (HTE) is set to revolutionize the way derivatives of this compound are synthesized and optimized. nih.govinnovationnewsnetwork.comresearchgate.netwikipedia.org These technologies enable the rapid exploration of vast chemical spaces, accelerating the discovery of new compounds with desired properties.

Automated flow chemistry offers significant advantages for reactions involving this intermediate, particularly for processes that are exothermic or require precise control over reaction parameters, such as nitration or hydrogenation. vapourtec.comacs.orgbeilstein-journals.orgmdpi.comeuropa.eu Continuous-flow reactors can enhance safety, improve reproducibility, and facilitate scalable production. researchgate.netvapourtec.comacs.org Future research will likely involve the development of multi-step, fully automated flow syntheses starting from or incorporating this compound to streamline the production of pharmaceutical intermediates and other fine chemicals. innovationnewsnetwork.combiocrick.comjocpr.com

High-throughput experimentation (HTE) , utilizing platforms with pre-weighed catalysts and reagents in microplate formats, can be employed to rapidly screen and optimize reaction conditions for cross-coupling, amination, or other transformations of this compound. sigmaaldrich.commit.eduresearchgate.net This approach allows for the efficient identification of optimal catalysts, ligands, bases, and solvents, significantly reducing the time and resources required for methods development. mit.edu Machine learning algorithms can be integrated with HTE data to predict reaction outcomes and guide further experimentation. mit.edu

TechnologyApplication for this compoundPotential Benefits
Automated Flow Chemistry Synthesis of derivatives, reduction of the nitro group, nucleophilic aromatic substitution of the chloro group.Enhanced safety, precise reaction control, improved scalability and reproducibility. researchgate.netvapourtec.com
High-Throughput Experimentation Optimization of cross-coupling reactions, screening of catalysts for novel transformations.Rapid identification of optimal reaction conditions, reduced development time, efficient exploration of chemical space. researchgate.net

Advancements in Asymmetric Synthesis Utilizing Benzonitrile Chirality

The development of asymmetric syntheses to introduce chirality is a cornerstone of modern drug discovery. nih.govfrontiersin.org For derivatives of this compound, two key avenues for introducing chirality are emerging: the synthesis of chiral nitrile derivatives and the creation of atropisomeric biaryls.

Biocatalysis offers a powerful and green approach to generating chiral nitriles. chemistryviews.orgbohrium.commdpi.comacs.orgacs.orgacs.org Enzymes such as aldoxime dehydratases and halohydrin dehalogenases can catalyze the enantioselective synthesis of chiral nitriles under mild, aqueous conditions, often with high enantiomeric excess. chemistryviews.orgmdpi.comacs.org Future research could explore the use of engineered enzymes to produce chiral derivatives of this compound, providing access to valuable building blocks for pharmaceuticals. bohrium.comacs.org

The sterically hindered nature of the this compound scaffold makes it an interesting candidate for the synthesis of atropisomeric biaryls . researchgate.netnih.govrsc.orgscripps.edunih.gov Atropisomers are stereoisomers arising from restricted rotation around a single bond, and they are increasingly recognized as important structural motifs in chiral ligands and drug molecules. rsc.orgscripps.edu Future work could focus on the development of catalytic, atroposelective cross-coupling reactions to synthesize novel, axially chiral biaryls from this compound.

Asymmetric StrategyMethodPotential Chiral Product
Biocatalysis Enantioselective enzymatic reactions (e.g., using aldoxime dehydratases). mdpi.comChiral nitriles derived from the core structure.
Atroposelective Synthesis Transition-metal-catalyzed cross-coupling reactions. researchgate.netnih.govAxially chiral biaryl compounds.
Asymmetric Radical Cyanation Copper-catalyzed reactions with chiral ligands. acs.orgChiral nitriles with new stereocenters.

Development of Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For this compound, future research will emphasize the creation of more sustainable synthetic routes, focusing on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

One key area of development is the use of non-toxic cyanating agents . organic-chemistry.orgrsc.orgresearchgate.netresearchgate.net Traditional cyanation methods often employ highly toxic reagents like metal cyanides. Research into alternative, safer cyanide sources, such as potassium ferrocyanide or organic cyano-group donors, will be crucial for developing greener syntheses of benzonitriles. organic-chemistry.orgrsc.org

Another important focus will be on the catalytic reduction of the nitro group using environmentally friendly methods. rsc.orgresearchgate.net As mentioned, photocatalysis offers a promising approach. benthamdirect.comacs.orgcambridge.org Additionally, continuous-flow hydrogenation using heterogeneous catalysts can provide a safe and efficient method for reducing nitroaromatics to anilines, minimizing the use of hazardous reagents and simplifying product purification. mdpi.com The use of ionic liquids as recyclable solvents and catalysts also presents a green alternative for the synthesis of benzonitriles. rsc.org

Green Chemistry ApproachTarget TransformationEnvironmental Benefit
Alternative Cyanating Agents Synthesis of the benzonitrile coreAvoidance of highly toxic metal cyanides. rsc.orgresearchgate.net
Photocatalytic Nitro Reduction Conversion of the nitro group to an amineUse of light as a renewable energy source, mild reaction conditions. benthamdirect.comrsc.orgrsc.org
Continuous-Flow Hydrogenation Reduction of the nitro groupImproved safety, reduced waste, and potential for catalyst recycling. mdpi.com
Use of Ionic Liquids Synthesis of benzonitrilesRecyclable reaction media, potential for integrated catalysis and separation. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.